molecular formula C11H9N3 B2695192 2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile CAS No. 143426-57-7

2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile

Cat. No. B2695192
CAS RN: 143426-57-7
M. Wt: 183.214
InChI Key: AOZFOGBVCGZTHH-UHFFFAOYSA-N
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Description

2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile is a compound with the CAS Number: 143426-57-7 . It has a molecular weight of 183.21 . It is a powder at room temperature . The IUPAC name for this compound is [4-(1H-imidazol-1-yl)phenyl]acetonitrile .


Molecular Structure Analysis

The molecular structure of this compound consists of an imidazole ring attached to a phenyl group via a two-carbon chain ending in a nitrile group . The imidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 94-95 degrees Celsius .

Scientific Research Applications

Selectivity and Sensing Applications

  • The study of phenyl-1H-anthra[1,2-d]imidazole-6,11-dione derivatives, which are structurally related to 2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile, has demonstrated significant potential in colorimetric and ratiometric fluorescence sensing for fluoride ions. These compounds exhibit acute spectral responses to fluoride in acetonitrile, indicating their utility in selective sensing applications (Peng et al., 2005).

Chemical Synthesis and Transformation

  • Research on the reaction of benzimidazoles with α,β-acetylenic γ-hydroxy nitriles and water in acetonitrile has led to an efficient method for cleaving the imidazole ring, producing (2-{[(3E)-5-aminofuran-3(2H)-ylidene]amino}phenyl)formamide with high yield. This synthesis involves cascade transformations and highlights the compound's role in facilitating complex chemical reactions (Trofimov et al., 2010).

Catalytic and Polymerization Applications

  • A study on the copper-catalyzed oxidative coupling of 2,6-dimethylphenol to poly(2,6-dimethyl-1,4-phenylene ether) in acetonitrile using copper-imidazole complexes as the catalyst precursor compounds shows the role of similar structures in enhancing catalytic activity for the production of high-performance engineering plastics (Gamez et al., 2001).

Antioxidant Activity

  • The synthesis and evaluation of polyfunctionally substituted heterocycles incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety, using 2-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile as a key intermediate, revealed that certain derivatives exhibit antioxidant activity comparable to that of ascorbic acid, showcasing the potential for chemical compounds in this class to contribute to antioxidant research (El‐Mekabaty, 2015).

Photophysical Properties and Ion Recognition

  • Novel fluorescent 4,5-diarylimidazolyl-phenylalanines based on a phenylalanine core, similar in structure to this compound, have been synthesized and evaluated as fluorimetric chemosensors for ion recognition. These compounds show strong interactions with Cu^2+ and Fe^3+ ions, suggesting their potential use in the development of chemosensory peptidic frameworks for ion detection (Esteves et al., 2016).

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

2-(4-imidazol-1-ylphenyl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3/c12-6-5-10-1-3-11(4-2-10)14-8-7-13-9-14/h1-4,7-9H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOZFOGBVCGZTHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

143426-57-7
Record name 2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile
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